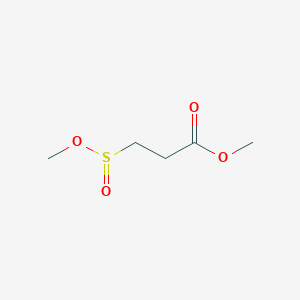
Methyl 3-(methoxysulfinyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(methoxysulfinyl)propanoate: is an organic compound with the molecular formula C5H10O4S. It is a methyl ester derivative of 3-(methoxysulfinyl)propanoic acid.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 3-(methoxysulfinyl)propanoate can be synthesized through several methods. One common method involves the reaction of methanol with methyl 3-mercaptopropionate in the presence of N-bromosuccinimide (NBS) as a reagent. The reaction is typically carried out in ethyl acetate at room temperature for about 8 hours. The reaction mixture is then extracted with dichloromethane, neutralized with sodium bicarbonate, and purified by column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions: Methyl 3-(methoxysulfinyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
Methyl 3-(methoxysulfinyl)propanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industrial Processes: It is used in the production of fine chemicals and as a reagent in various industrial applications
作用機序
The mechanism of action of methyl 3-(methoxysulfinyl)propanoate involves its interaction with specific molecular targets. The sulfinyl group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
- Methyl 3-mercaptopropionate
- Methyl 3-(methylthio)propanoate
- Methyl 3-(methoxysulfonyl)propanoate
Comparison: Methyl 3-(methoxysulfinyl)propanoate is unique due to its sulfinyl group, which imparts distinct chemical reactivity compared to similar compounds. For example, methyl 3-mercaptopropionate contains a thiol group, making it more prone to oxidation, while methyl 3-(methylthio)propanoate has a thioether group, affecting its reactivity in different ways .
生物活性
Methyl 3-(methoxysulfinyl)propanoate is an organosulfur compound that has garnered attention due to its diverse biological activities. This article explores the compound's structure, synthesis, biological properties, and potential applications in various fields.
Chemical Structure and Properties
This compound has the molecular formula C₆H₁₂O₄S, featuring a methoxysulfinyl group attached to a propanoate backbone. The unique sulfinyl functional group contributes to its reactivity and biological activity, influencing interactions with various biological targets.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Sulfoxidation of Propanoic Acid Derivatives : Utilizing oxidizing agents to introduce the sulfinyl group.
- Alkylation Reactions : Employing alkyl halides in the presence of nucleophiles to form the desired compound.
These methods allow for the production of high-purity this compound suitable for biological testing.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacteria and fungi, suggesting potential as an antimicrobial agent.
- Enzyme Inhibition : Certain studies highlight its ability to inhibit specific enzymes, which could be beneficial in therapeutic applications targeting metabolic pathways.
- Analgesic Effects : Preliminary findings suggest interactions with receptors involved in pain signaling pathways, indicating potential use in pain management.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Analgesic | Potential interactions with pain receptors |
Case Studies and Research Findings
- Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The compound's mechanism was attributed to membrane disruption and inhibition of cell wall synthesis.
- Enzyme Inhibition Research : Research focused on the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses. The results indicated a dose-dependent inhibition, suggesting potential applications in treating inflammatory diseases.
- Analgesic Effects Investigation : A pharmacological study evaluated the analgesic properties of this compound in animal models. Results showed a significant reduction in pain response compared to control groups, indicating its potential as a non-opioid analgesic agent.
特性
IUPAC Name |
methyl 3-methoxysulfinylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c1-8-5(6)3-4-10(7)9-2/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVWDVJMTCWVRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














